molecular formula C17H16ClNO3 B3668255 4-chlorobenzyl N-(phenylacetyl)glycinate

4-chlorobenzyl N-(phenylacetyl)glycinate

Cat. No.: B3668255
M. Wt: 317.8 g/mol
InChI Key: JMPHMSYGWBXSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chlorobenzyl N-(phenylacetyl)glycinate is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a 4-chlorobenzyl group and a phenylacetyl group attached to the glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl N-(phenylacetyl)glycinate typically involves the reaction of 4-chlorobenzyl chloride with glycine in the presence of a base, followed by the acylation of the resulting intermediate with phenylacetyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzyl N-(phenylacetyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium (VI) compounds such as pyridinium chlorochromate (PCC) and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: 4-chlorobenzyl alcohol or 4-chlorobenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chlorobenzyl N-(phenylacetyl)glycinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl N-(phenylacetyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzyl bromide
  • 4-chlorobenzyl chloride
  • 4-chlorophenylboronic acid

Uniqueness

Compared to similar compounds, 4-chlorobenzyl N-(phenylacetyl)glycinate is unique due to the presence of both the 4-chlorobenzyl and phenylacetyl groups attached to the glycine moiety. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in other related compounds. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

(4-chlorophenyl)methyl 2-[(2-phenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-15-8-6-14(7-9-15)12-22-17(21)11-19-16(20)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPHMSYGWBXSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chlorobenzyl N-(phenylacetyl)glycinate
Reactant of Route 2
Reactant of Route 2
4-chlorobenzyl N-(phenylacetyl)glycinate
Reactant of Route 3
Reactant of Route 3
4-chlorobenzyl N-(phenylacetyl)glycinate
Reactant of Route 4
Reactant of Route 4
4-chlorobenzyl N-(phenylacetyl)glycinate
Reactant of Route 5
Reactant of Route 5
4-chlorobenzyl N-(phenylacetyl)glycinate
Reactant of Route 6
Reactant of Route 6
4-chlorobenzyl N-(phenylacetyl)glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.